N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It’s worth noting that DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides .
Molecular Structure Analysis
The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group . The exact structure of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide” would need to be determined.
Chemical Reactions Analysis
DMTMM is used in the formation of carboxylic acid derivatives. The carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Physical and Chemical Properties Analysis
DMTMM is a powder with a molecular weight of 276.72 g/mol . It’s used in coupling reactions and has an assay of ≥97.0% (calc. on dry substance, AT) .
Scientific Research Applications
Synthesis and Characterization
One primary application of derivatives related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves their synthesis and characterization, serving as building blocks for more complex chemical entities. For example, Kunishima et al. (1999) quantitatively synthesized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound closely related to the one , through the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) (Kunishima et al., 1999). This compound was shown to be effective for the condensation of carboxylic acids and amines, yielding corresponding amides and esters under mild conditions.
Chemical Reactions and Material Synthesis
Another research application involves utilizing derivatives of the specified chemical for various chemical reactions and material synthesis. For instance, Bandgar and Pandit (2003) demonstrated the use of 2-acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, for the synthesis of 2-oxazolines under mild conditions, showcasing the compound's utility in organic synthesis (Bandgar & Pandit, 2003).
Antimicrobial and Antitubercular Activities
Research on the derivatives of this compound also extends into the exploration of their biological activities. For example, Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and screened them for antitubercular and antibacterial activities. Some of these derivatives showed higher potency than standard drugs, indicating the potential for developing new antimicrobial agents (Bodige et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into corresponding amides .
Mode of Action
This compound: interacts with its targets by forming an active ester with the carboxylic acid . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway affected by This compound involves the conversion of carboxylic acids into corresponding amides . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound is used in peptide synthesis , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action result in the formation of amides from carboxylic acids . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .
Action Environment
The action of This compound can be influenced by environmental factors such as the presence of amines, alcohols, or other nucleophiles . The compound is also used in peptide synthesis , suggesting that it may be stable under a variety of conditions.
Safety and Hazards
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-21-13-17-10(18-14(19-13)22-2)7-15-11(20)12-16-8-5-3-4-6-9(8)23-12/h3-6H,7H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQLZXTTZCWUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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